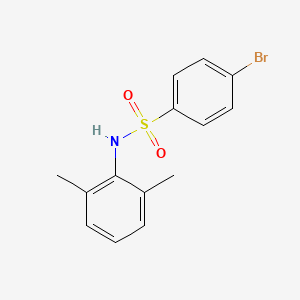
3-(3-chlorophenyl)-N-4-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-4-pyridinylacrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPAA is a small molecule that belongs to the acrylamide family, which is known for its diverse biological activities. In
作用機序
The mechanism of action of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. For example, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to have several biochemical and physiological effects. For example, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has also been shown to increase the activity of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
One advantage of using 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. Another advantage is its small molecular weight, which allows it to easily penetrate cell membranes. However, one limitation of using 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
将来の方向性
There are several future directions for the study of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide. One direction is the investigation of its potential as a therapeutic agent in other types of cancer, such as lung and colon cancer. Another direction is the study of its potential as a neuroprotective agent in other animal models of neurodegenerative diseases. Additionally, the development of novel 3-(3-chlorophenyl)-N-4-pyridinylacrylamide derivatives with improved efficacy and reduced toxicity is an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in vivo is necessary for its further development as a therapeutic agent.
合成法
3-(3-chlorophenyl)-N-4-pyridinylacrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. Another method involves the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. The yield of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
科学的研究の応用
3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been studied for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis. 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has also been shown to have anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress. Furthermore, 3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been investigated for its potential as a neuroprotective agent in animal models of neurodegenerative diseases.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-3-1-2-11(10-12)4-5-14(18)17-13-6-8-16-9-7-13/h1-10H,(H,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRFKHXYHKVSG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-4-pyridinylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazole](/img/structure/B5725200.png)

![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)